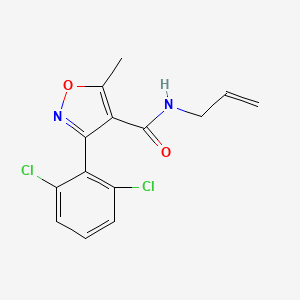

3-(2,6-dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

Description

The compound 3-(2,6-dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a synthetic organic molecule characterized by the presence of a dichlorophenyl group, a methylisoxazole ring, and a prop-2-enylformamide moiety

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYBCDPLAPYNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl precursor reacts with the isoxazole intermediate.

Attachment of the Prop-2-enylformamide Moiety: The final step involves the attachment of the prop-2-enylformamide group through a formylation reaction, using reagents such as formic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the formamide group, converting it to an amine.

Substitution: The dichlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly for conditions where modulation of specific molecular targets is desired.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the isoxazole ring can modulate the compound’s reactivity. The formamide moiety may participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Shares the dichlorophenyl and isoxazole components but differs in the functional group attached to the isoxazole ring.

6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one: Contains a dichlorophenyl group but has a different core structure, leading to distinct properties and applications.

Uniqueness

The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Biological Activity

3-(2,6-Dichlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Results showed IC50 values in the micromolar range, indicating effective cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 | 2.41 | Activation of caspase-3 leading to apoptotic death |

Antimicrobial Activity

The compound exhibits antimicrobial activity against a variety of microorganisms. Research has highlighted its effectiveness against both bacterial and fungal strains.

Case Study:

A study evaluated the antimicrobial efficacy of oxazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial viability with minimal inhibitory concentrations (MIC) in the low micromolar range .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Candida albicans | 10 | Fungicidal |

The biological activity of this compound can be attributed to several mechanisms:

-

Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing p53 levels and promoting caspase activation.

"Western blot analysis revealed that the compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death" .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.